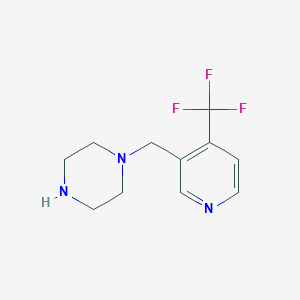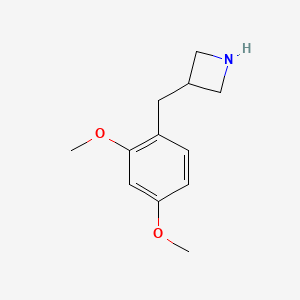
3-(2,4-Dimethoxybenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to the azetidine ring. Azetidines are known for their unique reactivity and stability, making them valuable in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the cyclization of a suitable precursor, such as 2,4-dimethoxybenzylamine, with a suitable electrophile like 1,3-dibromopropane. This reaction can be catalyzed by a base such as sodium hydroxide or potassium tert-butoxide in a polar solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
3-(2,4-Dimethoxybenzyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like halides or amines can replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or aminated benzyl derivatives.
科学研究应用
3-(2,4-Dimethoxybenzyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(2,4-Dimethoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation or signal transduction pathways, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound without the 2,4-dimethoxybenzyl group.
2,4-Dimethoxybenzylamine: A related compound with an amine group instead of the azetidine ring.
3-(2,4-Dimethoxyphenyl)azetidine: A similar compound with a phenyl group instead of the benzyl group.
Uniqueness
3-(2,4-Dimethoxybenzyl)azetidine is unique due to the presence of both the azetidine ring and the 2,4-dimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The compound’s unique structure allows for diverse reactivity and potential therapeutic benefits, distinguishing it from other similar compounds.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-[(2,4-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-10(12(6-11)15-2)5-9-7-13-8-9/h3-4,6,9,13H,5,7-8H2,1-2H3 |
InChI 键 |
JTFBPGJQJNQOQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CC2CNC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



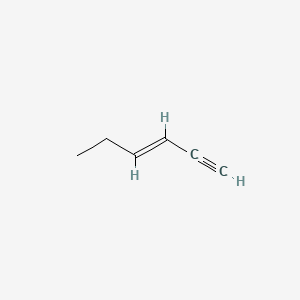
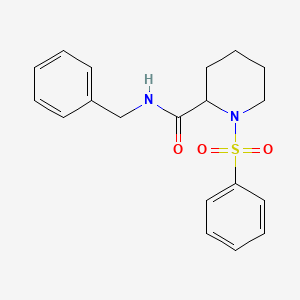
![3-Ethyl-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13578372.png)
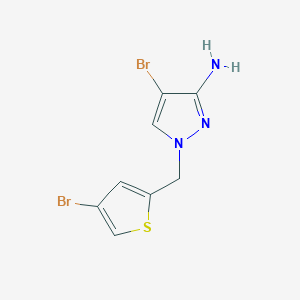
![1,3-Bis[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13578387.png)
![4-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13578390.png)
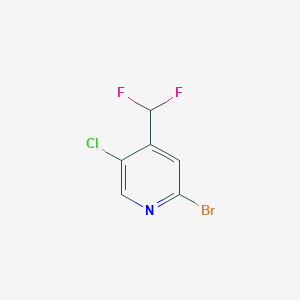
![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)

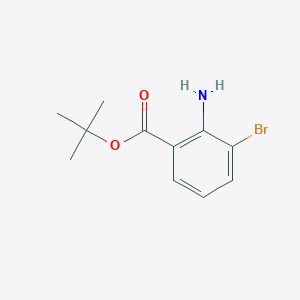
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13578441.png)
